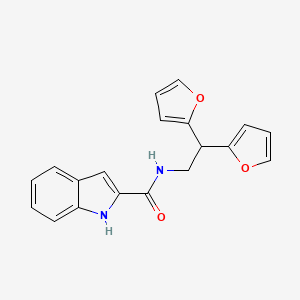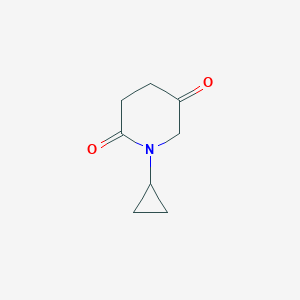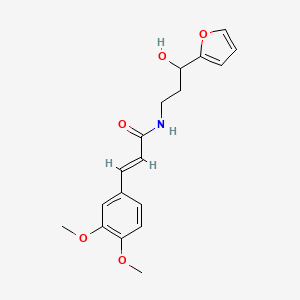
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide, also known as DMFP-FH, is a novel compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
Aplicaciones Científicas De Investigación
Thermo-sensitive Poly(N-isopropyl acrylamide)-based Scaffolds
A study by Galperin, Long, and Ratner (2010) developed a thermoresponsive poly(N-isopropyl acrylamide)-based scaffold with degradability and controlled porosity, aimed at tissue engineering applications. The hydrogels synthesized showed promise due to their controlled pore size, degradability, and non-cytotoxic nature, making them suitable for angiogenesis and biointegration in tissue engineering (Galperin, Long, & Ratner, 2010).
Acid-Labile Thermoresponsive Poly(meth)acrylamides
Du et al. (2010) synthesized and characterized a series of poly(meth)acrylamide derivatives with pendent six-member cyclic orthoester groups. These polymers, which exhibit thermosensitive properties and are susceptible to hydrolysis in mildly acidic conditions, could be utilized in the development of smart materials for various applications, including drug delivery systems (Du et al., 2010).
Mitigating Acrylamide, Furan, and 5-hydroxymethylfurfural in Food
Research by Anese et al. (2013) focused on strategies to mitigate the presence of acrylamide and furanic compounds in food, which are known to be toxic and possibly carcinogenic. The paper reviews technological measures that could be applied industrially to reduce levels of these compounds in food, thus lowering consumer intake and potentially improving food safety (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Mechanically Tough Double-Network Hydrogels
Kishi et al. (2014) synthesized new mechanically tough and electro-conductive double-network hydrogels (E-DN gels) by oxidative polymerization. These gels exhibit excellent mechanical performance and electrical conductivity, making them potential candidates for applications in electronic and biomedical fields, including as conductive scaffolds in tissue engineering (Kishi, Kubota, Miura, Yamaguchi, Okuzaki, & Osada, 2014).
RAFT Polymerization for Water-Soluble and Thermoresponsive Polymers
Mori, Kato, Matsuyama, and Endo (2008) achieved controlled synthesis of amino acid-based polymers through the RAFT polymerization process. This development paves the way for producing water-soluble and thermoresponsive polymers with potential applications in biomedicine and drug delivery systems (Mori, Kato, Matsuyama, & Endo, 2008).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-16-7-5-13(12-17(16)23-2)6-8-18(21)19-10-9-14(20)15-4-3-11-24-15/h3-8,11-12,14,20H,9-10H2,1-2H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZKPVVJOBPOP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


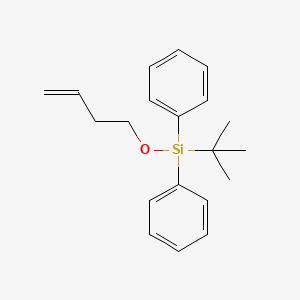

![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2864006.png)
![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)
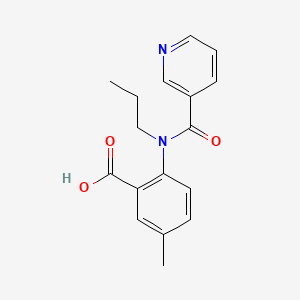
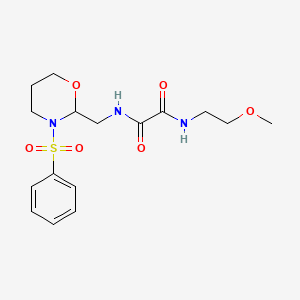
![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2864014.png)
